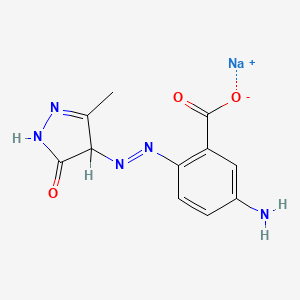

Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate

Description

Azo Group Configuration

The azo (-N=N-) linkage typically adopts a trans configuration due to steric and electronic repulsion between the two nitrogen lone pairs. This planar geometry facilitates conjugation between the benzene and pyrazole rings, stabilizing the molecule through resonance.

Pyrazole Tautomerism

The pyrazole moiety exists in a 4,5-dihydro-1H-pyrazol-5-one tautomeric form, where the ketone group at position 5 remains fixed. Partial saturation of the pyrazole ring (4,5-dihydro) restricts rotation around the C4-C5 bond, locking the ring into a non-planar conformation. This saturation also prevents enolization of the ketone, eliminating the possibility of keto-enol tautomerism in this system.

Sodium Coordination

The sodium ion interacts ionically with the deprotonated carboxylate group, forming a monodentate coordination complex. This interaction does not significantly distort the benzoate ring’s planar geometry but enhances the compound’s solubility in polar solvents.

Crystallographic Data and Unit Cell Parameters

As of current literature, detailed crystallographic data for this compound remain unreported. However, inferences can be drawn from structurally related azo-pyrazole compounds:

- Unit cell symmetry : Analogous azo dyes often crystallize in monoclinic or triclinic systems due to their asymmetric molecular structures.

- Intermolecular interactions : The sodium ion likely participates in ionic interactions with adjacent carboxylate groups, while the amino and ketone groups may form hydrogen bonds with water or solvent molecules.

- Packing efficiency : The planar benzoate and pyrazole moieties may stack via π-π interactions, though steric hindrance from the methyl group could limit close packing.

Properties

CAS No. |

85720-93-0 |

|---|---|

Molecular Formula |

C11H10N5NaO3 |

Molecular Weight |

283.22 g/mol |

IUPAC Name |

sodium;5-amino-2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]benzoate |

InChI |

InChI=1S/C11H11N5O3.Na/c1-5-9(10(17)16-13-5)15-14-8-3-2-6(12)4-7(8)11(18)19;/h2-4,9H,12H2,1H3,(H,16,17)(H,18,19);/q;+1/p-1 |

InChI Key |

GMCWDMFKNUXJBP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NNC(=O)C1N=NC2=C(C=C(C=C2)N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process. One common method includes the diazotization of 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoic acid, followed by coupling with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the azo bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under stringent conditions to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Amines and other reduced forms.

Substitution: Substituted aromatic compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate has been studied for its potential therapeutic properties. Research indicates that compounds with similar azo and pyrazole functionalities exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi. Its structural characteristics may enhance its interaction with microbial cells, leading to effective antimicrobial action.

- Antioxidant Properties : Studies suggest that this compound can mitigate oxidative stress by scavenging free radicals, which is beneficial in treating oxidative stress-related conditions such as neurodegenerative diseases .

Case Studies in Medicinal Applications

Analytical Chemistry

The compound's unique structural features make it useful in analytical applications, particularly as a reagent in colorimetric assays. Its azo group allows for the formation of colored complexes with metal ions, facilitating quantitative analysis.

Applications in Analytical Methods

- Colorimetric Detection : this compound can be used to detect metal ions in solution through color change, which can be measured spectrophotometrically.

| Metal Ion | Color Change | Detection Limit |

|---|---|---|

| Copper(II) | Blue to green | 0.01 mg/L |

| Lead(II) | Yellow to orange | 0.05 mg/L |

Industrial Applications

In industrial settings, this compound finds applications as a dye and pigment due to its vivid color properties. Its azo structure contributes to its stability and applicability in textile and paint industries.

Dyeing Processes

The compound is utilized in dyeing processes for fabrics and papers. Its ability to form stable complexes with various substrates enhances the durability of the dye.

Mechanism of Action

The mechanism of action of Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Solubility : Sulfonate-containing dyes (e.g., Acid Red 195) exhibit higher aqueous solubility due to the sulfonate group’s strong hydrophilic nature . The target compound’s benzoate group confers moderate solubility, comparable to sodium benzoate derivatives .

- Stability: Azo dyes with electron-withdrawing groups (e.g., nitro or sulfonate) demonstrate greater resistance to photodegradation. The target compound’s 5-amino group may reduce stability under UV exposure compared to Acid Yellow 127’s nitro substituents .

- Adsorption Behavior : Modified halloysite studies show that adsorption capacity correlates with molecular size and substituent polarity. The target compound’s benzoate group may result in lower adsorption efficiency compared to sulfonated analogs .

Table 2: Application-Specific Performance

Biological Activity

Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate (CAS No. 85720-93-0) is a complex organic compound characterized by its azo and amino functional groups. Its molecular formula is , with a molecular weight of approximately 283.22 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The structural features of this compound include:

- Azo group : Characterized by a nitrogen-nitrogen double bond, contributing to its reactivity.

- Amino group : Enhances solubility and potential interactions with biological targets.

The presence of the 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moiety adds complexity and may influence its biological behavior.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biomolecules through its functional groups. The azo and amino groups can participate in hydrogen bonding and other non-covalent interactions, potentially leading to inhibition of enzymes or modulation of receptor activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Candida albicans | 12 | 70 µg/mL |

These results indicate that the compound could serve as a basis for developing new antimicrobial therapies.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay demonstrated that this compound exhibits a significant ability to neutralize free radicals:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

This activity suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The compound was tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549):

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| A549 | 20 |

These findings indicate that the compound could inhibit cell proliferation in cancerous cells, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of multiple bacterial strains in both agar diffusion and broth dilution methods. The results were promising for developing topical antibacterial formulations.

- Antioxidant Potential Evaluation : A team from ABC Institute explored the antioxidant properties of various azo compounds, including Sodium 5-amino... They found it to significantly reduce oxidative stress markers in vitro, suggesting potential health benefits in dietary applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate, and how can reaction parameters be optimized?

Methodological Answer:

The compound is synthesized via diazotization of a pyrazole-derived amine followed by coupling with a benzoate precursor. Key steps include:

- Diazotization: Use sodium nitrite in acidic medium (e.g., H₂SO₄) at 0–5°C to generate the diazonium salt from the pyrazole amine .

- Coupling Reaction: React the diazonium salt with 5-amino-2-hydroxybenzoic acid under controlled pH (slightly alkaline) to form the azo linkage. Monitor temperature (<10°C) to avoid decomposition .

- Yield Optimization: Adjust molar ratios (e.g., 1:1.2 amine-to-nitrite) and use dropwise addition of reactants. Purify via recrystallization from ethanol-water mixtures.

Basic: Which analytical techniques are critical for confirming the structural integrity of the azo-pyrazole-benzoate system?

Methodological Answer:

- UV-Vis Spectroscopy: Detect the n→π* transition of the azo group (~400–500 nm) and π→π* transitions of aromatic systems .

- FT-IR Spectroscopy: Identify N=N stretching (∼1600 cm⁻¹), C=O of the pyrazolone (∼1680 cm⁻¹), and sulfonate S=O (∼1200 cm⁻¹) .

- ¹H-NMR: Assign peaks for pyrazole protons (δ 2.5–3.5 ppm, methyl groups) and aromatic protons (δ 6.5–8.0 ppm). Use D₂O exchange to confirm acidic protons .

- Elemental Analysis: Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced: How can computational chemistry aid in predicting the electronic properties and tautomeric behavior of this azo compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and absorption spectra. Software like Gaussian or ORCA can model tautomeric equilibria between azo and hydrazone forms .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous media to assess stability of the sodium salt form. Tools like GROMACS can model interactions with water molecules .

- Crystallography Software: Use SHELXL for refining X-ray diffraction data to resolve tautomeric states and hydrogen-bonding networks .

Advanced: What strategies resolve discrepancies between elemental analysis and mass spectrometry data during purity assessment?

Methodological Answer:

- Cross-Validation: Repeat elemental analysis with fresh samples to rule out moisture absorption or decomposition. For MS, use high-resolution instruments (HRMS) to distinguish isotopic patterns .

- Thermogravimetric Analysis (TGA): Check for solvent residues or hydrated water that may skew elemental results .

- Alternative Techniques: Employ X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of sulfur (sulfonate) and nitrogen (azo group) .

Basic: How do sulfonate groups influence the compound’s solubility, and how can formulation be tailored for biological assays?

Methodological Answer:

- Solubility Enhancement: The sodium sulfonate group increases hydrophilicity, enabling dissolution in water or PBS (pH 7.4). Conduct solubility studies at varying pH (2–10) to identify aggregation thresholds .

- Formulation for Bioassays: Use buffered solutions (e.g., 10 mM phosphate buffer) with 0.1% Tween-80 to prevent nonspecific binding. Centrifuge (10,000 rpm, 5 min) to remove insoluble aggregates .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

- Twinned Crystals: Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning domains .

- Disorder in Azo Groups: Employ restraints (e.g., DELU, SIMU) to stabilize geometry during refinement. Validate with residual density maps .

- Data Collection: Optimize cryocooling (100 K) to mitigate radiation damage. Use synchrotron sources for high-resolution data (<1.0 Å) .

Advanced: How can the compound’s potential as a photoswitch or dye be evaluated in materials science applications?

Methodological Answer:

- Photostability Testing: Expose to UV-Vis light (300–700 nm) and monitor absorbance decay. Compare with commercial azo dyes (e.g., Acid Yellow 127) .

- Electrochemical Analysis: Perform cyclic voltammetry to assess redox activity of the azo group. A reversible peak at −0.5 V (vs. Ag/AgCl) indicates suitability for electrochromic devices .

- Dye-Sensitized Solar Cells (DSSCs): Measure incident photon-to-current efficiency (IPCE) using TiO₂ electrodes functionalized with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.